An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Ethynyl-3-methylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethynyl-3-methylpyridine is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its rigid structure, combining the functionalities of a pyridine ring and an ethynyl group, makes it a valuable building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental and theoretical data for 2-Ethynyl-3-methylpyridine.
Chemical Structure and Identification
The structural representation and key identifiers for 2-Ethynyl-3-methylpyridine are detailed below.
| Identifier | Value |
| IUPAC Name | 2-ethynyl-3-methylpyridine |
| CAS Number | 30413-59-3[1] |
| Molecular Formula | C₈H₇N[2] |
| Molecular Weight | 117.15 g/mol [2] |
| SMILES String | CC1=CC=CN=C1C#C[2] |
| InChI Key | RHZFYNCENJWVQW-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid[2] / Black liquid[3] | Sigma-Aldrich / AChemBlock |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
A plausible and widely used method for the synthesis of 2-Ethynyl-3-methylpyridine is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a halo-pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Proposed Synthetic Workflow
Caption: Proposed Sonogashira coupling workflow for the synthesis of 2-Ethynyl-3-methylpyridine.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on established Sonogashira coupling procedures for similar substrates.
Materials:
-
2-Bromo-3-methylpyridine
-
Ethynyltrimethylsilane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed triethylamine (Et₃N)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous and degassed THF and Et₃N.
-
Add ethynyltrimethylsilane (1.1 eq) dropwise to the stirred mixture.
-
The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product, 2-((trimethylsilyl)ethynyl)-3-methylpyridine, is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
-
Deprotection of the Silyl Group:
-
The purified 2-((trimethylsilyl)ethynyl)-3-methylpyridine is dissolved in methanol.
-
Potassium carbonate (e.g., 2.0 eq) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to yield 2-ethynyl-3-methylpyridine.
-
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the three pyridine ring protons, the methyl group protons, and the acetylenic proton. The chemical shifts (δ) are predicted to be in the following regions:
-
Pyridine H (H4, H5, H6): ~7.0-8.5 ppm (multiplets)
-
Acetylenic H: ~3.0-3.5 ppm (singlet)
-
Methyl H (CH₃): ~2.3-2.6 ppm (singlet)
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The predicted chemical shift ranges are:
-
Pyridine C (C2, C3, C4, C5, C6): ~120-155 ppm
-
Acetylenic C (C≡CH & C≡CH): ~75-95 ppm
-
Methyl C (CH₃): ~15-20 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-Ethynyl-3-methylpyridine is expected to exhibit characteristic absorption bands for the functional groups present:
-
≡C-H stretch (alkyne): A sharp, weak to medium band around 3300 cm⁻¹
-
C≡C stretch (alkyne): A weak band around 2100-2260 cm⁻¹
-
C-H stretch (aromatic and methyl): Bands in the range of 2850-3100 cm⁻¹
-
C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 117. Common fragmentation patterns for pyridine derivatives may involve the loss of the ethynyl group, the methyl group, or cleavage of the pyridine ring.
Biological Activity
There is currently a lack of specific studies on the biological activity of 2-Ethynyl-3-methylpyridine in the public domain. However, the pyridine and ethynylpyridine moieties are present in numerous biologically active compounds, suggesting that 2-Ethynyl-3-methylpyridine could be a valuable scaffold for drug discovery. For instance, various pyridine derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, ethynylpyridine derivatives have been investigated as potent and selective antagonists for receptors such as the metabotropic glutamate receptor subtype 5 (mGluR5)[4][5].
Potential Logical Pathway for Biological Screening
Caption: A logical workflow for the biological evaluation of 2-Ethynyl-3-methylpyridine.
Conclusion
2-Ethynyl-3-methylpyridine is a readily accessible building block with potential applications in various fields of chemical research. While detailed experimental data on its physicochemical properties and biological activity are currently limited, its structural features suggest it is a promising candidate for the development of novel functional molecules. The synthetic route via Sonogashira coupling is a well-established and versatile method for its preparation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.
